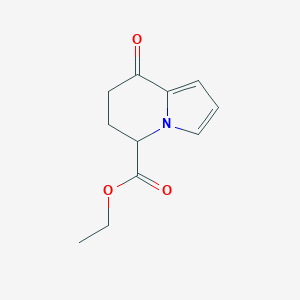

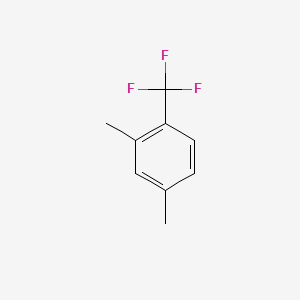

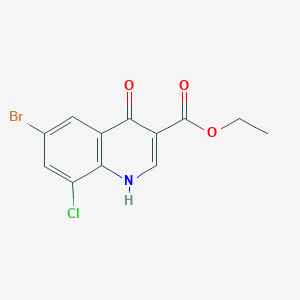

![molecular formula C7H5N5 B1305152 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 89975-57-5](/img/structure/B1305152.png)

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Overview

Description

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives are a class of polyfunctional N-heterocycles that have garnered significant interest in the fields of organic and medicinal chemistry due to their structural similarity to purines and their broad spectrum of biological activities. These compounds have also attracted attention in materials science for their photophysical properties .

Synthesis Analysis

The synthesis of these derivatives often involves multicomponent reactions that allow for the efficient construction of the heterocyclic system. For instance, a one-pot synthesis method has been reported where 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes are reacted in the presence of NaOH in ethanol, either under heating or ultrasonic irradiation, to yield 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles . Another approach involves the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with various cinnamonitriles and enaminones under controlled microwave heating conditions to achieve regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed using analytical techniques such as 1H-NMR, 13C-NMR, IR, and MS spectra. In some cases, single-crystal diffraction is used to further rationalize the formation of the synthesized compounds .

Chemical Reactions Analysis

The reactivity of this compound derivatives can be influenced by the nature of the substituents on the pyrimidine ring. For example, the reaction of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde can lead to the formation of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines . Additionally, the regioselectivity of cyclization reactions can be modulated by factors other than basicity or steric hindrance, such as the relative nucleophilicity of exo- and endocyclic nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their structure. For instance, the length and saturation of the 7-alkylamino chain can significantly affect the antifungal properties of these compounds, with unsaturated chains showing more fungitoxicity than saturated ones . Moreover, the substitution pattern on the pyrimidine ring can influence the binding affinity and selectivity to human adenosine receptors, which is of particular interest in pharmacological studies .

Scientific Research Applications

Cholesterol Regulation and Metabolism

- 4-Aminopyrazolo[3,4-d]pyrimidine has been shown to significantly decrease serum cholesterol levels in rats. This reduction in cholesterol levels led to a significant increase in the rate of sterol synthesis in extrahepatic tissues, indicating a potential regulatory role in cholesterol metabolism (Andersén & Dietschy, 1976).

Pulmonary Surfactant Composition

- The same compound affected the composition of pulmonary surfactant in rats, significantly reducing the content of phosphatidylglycerol and phosphatidylcholine in surface-active material. This alteration in lipid constituents had a substantial impact on the surface properties of pulmonary surfactant (Suzuki & Tabata, 1980).

Phosphodiesterase Inhibition and Cardiovascular Applications

- Derivatives like 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines have been explored as inhibitors of cAMP phosphodiesterase, showing potential as new cardiovascular agents. Some of these derivatives demonstrated significant increases in cardiac output without affecting heart rate, highlighting their potential therapeutic value in cardiovascular diseases (Novinson et al., 1982).

Anticonvulsant Activities

- Research into 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, prepared from 3-amino-2-thiophenecarboxylic acid methyl ester, revealed significant in vivo anticonvulsant activity. These compounds, particularly those with specific phenol substitutions, showed high efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, outperforming known anticonvulsant drugs in some cases (Wang et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is Casein kinase 2 (CK2) . CK2 is a highly conserved polyfunctional serine/threonine protein kinase that plays an important role in the regulation of several cellular processes, such as proliferation, differentiation, and survival .

Mode of Action

This compound interacts with CK2, inhibiting its function . The compound shows nano to low micromolar range of CK2 inhibition

Biochemical Pathways

The inhibition of CK2 by this compound affects several biochemical pathways. CK2 has been implicated in the manifestation of some diseases, including multiple sclerosis, inflammation, hypertension, and viral infections . It also plays a key role in the development of malignant tumors and is a key regulator of multiple oncogenic pathways, including the PI3K/Akt, JAK/STAT, IL-6, and NF-jB signaling cascades .

Pharmacokinetics

The introduction of the nitrile fragment in this compound is considered as a method to improve the pharmacokinetic properties of the molecule . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on CK2. By inhibiting CK2, the compound can potentially influence the progression of diseases where CK2 plays a significant role .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if swallowed, immediately call a poison center or doctor/physician (P301+P310). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name |

7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-3-5-4-10-6-1-2-11-12(6)7(5)9/h1-2,4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKLUCYMMSKAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=C(N2N=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384557 | |

| Record name | 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89975-57-5 | |

| Record name | 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AMINOPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

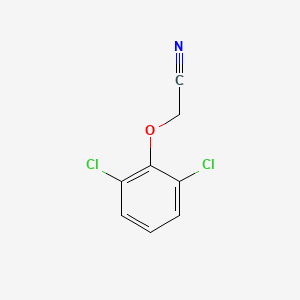

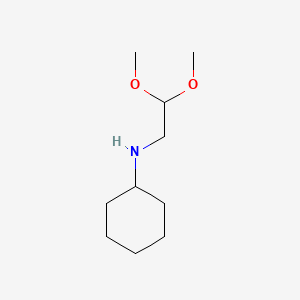

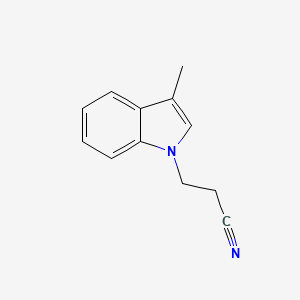

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)